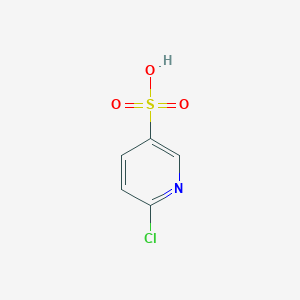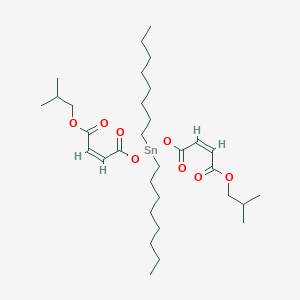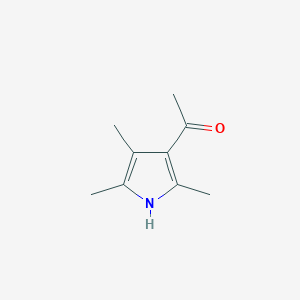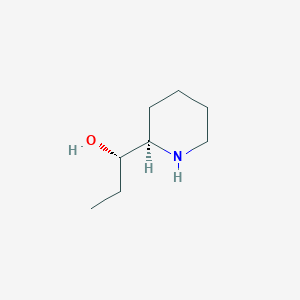
6-chloropyridine-3-sulfonic Acid
Übersicht
Beschreibung
6-Chloropyridine-3-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids, which are derivatives of pyridine with a sulfonic acid group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related sulfonic acid functionalized pyridinium compounds has been demonstrated through various methods. For instance, sulfonic acid-functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized and characterized, showing its potential as a catalyst in organic synthesis . Similarly, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and used as an effective catalyst for condensation reactions . These methods typically involve the introduction of a sulfonic acid group into the pyridine ring, which can be achieved through direct sulfonation or through the use of sulfonic acid derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives related to 6-chloropyridine-3-sulfonic acid has been studied. For example, the crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide reveals a dihedral angle between the pyridine rings and specific hydrogen bonding patterns . Additionally, the crystal structure of 2,6-dimethyl-pyridine-3-sulfonic acid has been reported, providing insights into the molecular conformation and potential interactions of such compounds .
Chemical Reactions Analysis
Sulfonic acid functionalized pyridinium compounds have been shown to be versatile in promoting various chemical reactions. They have been used as catalysts in the synthesis of hexahydroquinolines , tetrasubstituted imidazoles , and tetrahydrobenzo[b]pyran derivatives . These reactions typically involve multi-component condensation or cyclocondensation processes, indicating the potential of 6-chloropyridine-3-sulfonic acid derivatives in facilitating similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonic acid functionalized pyridinium compounds are influenced by the presence of the sulfonic acid group. These compounds often exhibit good thermal stability, as suggested by thermogravimetric analysis . The sulfonic acid group also imparts acidity to the molecule, which can be exploited in acid-catalyzed reactions. The solubility of these compounds in various solvents can vary, which is an important consideration in their application as catalysts or reagents in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis :
- Sulfonic acid functionalized pyridinium chloride, a derivative of pyridine sulfonic acid, has been utilized as an efficient catalyst for synthesizing tetrahydrobenzo[a]-xanthen-11-ones, showcasing its potential in facilitating organic reactions (Moosavi-Zare et al., 2013).
- This compound has also been effective in synthesizing hexahydroquinolines, indicating its versatility in organic synthesis (Khazaei et al., 2013).
Material Science and Chemistry :
- Sulfonic acid-based covalent organic frameworks have been developed, exhibiting intrinsic proton conductivity under anhydrous conditions. Such frameworks have potential applications in proton exchange membranes and other material science applications (Chandra et al., 2016).
- Porous polymer networks grafted with sulfonic acid have shown significant CO2 adsorption capacities, suggesting their use in environmental applications like CO2 capture (Lu et al., 2011).
Environmental Applications :
- Sulfonated compounds have been studied for their degradation potential when treated with ozone, a process relevant to environmental remediation and the treatment of wastewater containing resistant organic compounds (Rivera-Utrilla et al., 2002).
Analytical Applications :
- Sulfonated azo compounds have been synthesized and applied to the spectrophotometric determination of metals, demonstrating the role of sulfonic acid derivatives in analytical chemistry (Ohshita et al., 1982).
Crystallography and Structural Studies :
- The crystal structure of 2,6-dimethyl-pyridine-3-sulfonic acid has been reported, providing insights into its chemical properties and potential applications in various fields, including buffer systems in biochemical studies (Panneerselvam et al., 2000).
Eigenschaften
IUPAC Name |
6-chloropyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWBQDPHGDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376519 | |
| Record name | 6-chloropyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-3-sulfonic Acid | |
CAS RN |
17624-08-7 | |
| Record name | 6-Chloro-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloropyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















